2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
Overview
Description
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
Target of Action
The compound 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle . Therefore, it’s reasonable to infer that this compound may also target similar pathways in plants.
Mode of Action
The mode of action of 2,4-D involves mimicking the natural plant hormone auxin, which results in uncontrolled and abnormal growth, eventually leading to the death of the plant . Given the structural similarity, 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide might exhibit a similar mode of action.
Biochemical Pathways
The compound, like 2,4-D, may affect the normal biochemical pathways of auxin. Auxin regulates cell division, cell elongation, and differentiation in the growth process of plants . Disruption of these pathways by the compound could lead to abnormal growth and eventual plant death .
Result of Action
The result of the compound’s action, if it indeed mimics 2,4-D, would be the disruption of normal plant growth processes, leading to abnormal growth patterns and eventually plant death .
Biochemical Analysis
Biochemical Properties
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide: plays a significant role in various biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as c-Met kinase, which is involved in cellular processes related to cancer progression . The interaction between This compound and c-Met kinase involves binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other biomolecules, further influencing its biochemical properties.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and A549, this compound has demonstrated antiproliferative and antimigratory activities . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the inhibition of c-Met kinase by This compound leads to reduced cell proliferation and migration, which are critical processes in cancer progression.
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding interactions with specific biomolecules. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and migration. Additionally, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions. Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability.
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At lower dosages, this compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher dosages, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of specific metabolites can be influenced by the presence of This compound , affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of This compound within cells can influence its activity and effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of This compound within these compartments can affect its interactions with biomolecules and its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction leads to the formation of the desired hydrazinecarbothioamide derivative . The reaction conditions often include refluxing in dry ethanol to ensure complete conversion of the reactants to the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N0-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
- 2-{2-[2-(2,4-dichlorophenoxy)acetyl]hydrazono}-N’-(4-fluorophenyl)propanehydrazonoyl chloride
- 2,4-dichlorophenoxyacetic acid
Uniqueness
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-10-6-7-13(12(17)8-10)22-9-14(21)19-20-15(23)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H2,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONWWZQJKSHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146840 | |
Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18233-37-9 | |
Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18233-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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